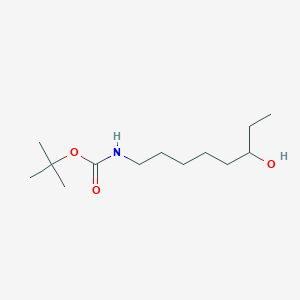

tert-Butyl (6-hydroxyoctyl)carbamate

Description

Properties

Molecular Formula |

C13H27NO3 |

|---|---|

Molecular Weight |

245.36 g/mol |

IUPAC Name |

tert-butyl N-(6-hydroxyoctyl)carbamate |

InChI |

InChI=1S/C13H27NO3/c1-5-11(15)9-7-6-8-10-14-12(16)17-13(2,3)4/h11,15H,5-10H2,1-4H3,(H,14,16) |

InChI Key |

VDSIWLJSQZDJQK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCCCCNC(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tert Butyl 6 Hydroxyoctyl Carbamate and Analogues

Chemo- and Regioselective Routes for Carbamate (B1207046) Formation with Hydroxylated Substrates

A primary challenge in the synthesis of tert-butyl (6-hydroxyoctyl)carbamate from 6-aminooctan-1-ol is the selective acylation of the more nucleophilic amino group in the presence of the hydroxyl group.

Direct Amine Acylation and Derivatives (e.g., Chloroformates, Carbonates)

The most direct method for synthesizing this compound is the chemoselective N-acylation of the corresponding amino alcohol. The tert-butoxycarbonyl (Boc) group is an ideal protecting group for this purpose as it is stable to most nucleophiles and bases. wikipedia.org

Di-tert-butyl dicarbonate (B1257347) (Boc Anhydride): This is the most common and effective reagent for the N-protection of amines. wikipedia.orgchemicalbook.com The reaction of an amino alcohol with di-tert-butyl dicarbonate (Boc₂O) proceeds with high chemoselectivity for the amine. This is because the amine is a stronger nucleophile than the alcohol. A typical procedure involves reacting the amino alcohol with Boc₂O in a solvent like methanol (B129727) or acetonitrile. prepchem.comchemicalbook.com Sometimes a mild base like sodium bicarbonate or 4-dimethylaminopyridine (B28879) (DMAP) is used to facilitate the reaction. wikipedia.orgchemicalbook.com For instance, the synthesis of the closely related tert-butyl (6-hydroxyhexyl)carbamate is achieved by the dropwise addition of 6-amino-1-hexanol (B32743) to a solution of di-tert-butyl dicarbonate in methanol, which after stirring for several hours yields the product in quantitative amounts as an oil. prepchem.com However, reaction conditions, such as the ratio of reagents and the use of catalysts like DMAP, must be carefully controlled, as side products like symmetrical carbonates can sometimes form from the reaction with the alcohol. chemicalbook.comresearchgate.net

tert-Butyl Chloroformate (Boc-Cl): This reagent also introduces the Boc protecting group. researchgate.net The reaction mechanism involves a nucleophilic attack by the amine on the electrophilic carbonyl carbon of the chloroformate. While effective, tert-butyl chloroformate is known to be unstable and must often be prepared shortly before use and handled with care at low temperatures. researchgate.netnih.gov Its higher reactivity compared to Boc anhydride (B1165640) can sometimes lead to lower chemoselectivity, potentially requiring more stringent control of reaction conditions to avoid reaction at the hydroxyl group.

| Reagent | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Methanol or Acetonitrile, Room Temperature | High chemoselectivity, stable reagent, mild conditions, high yield. | Potential for side-product formation with catalysts like DMAP. | wikipedia.orgchemicalbook.comprepchem.com |

| tert-Butyl Chloroformate (Boc-Cl) | Ethereal or chlorinated solvents, low temperature, often with a base. | Highly reactive. | Unstable, must be freshly prepared or stored carefully; higher reactivity can reduce selectivity. | researchgate.net |

Transition Metal-Catalyzed Carbamate Synthesis

While direct acylation is common, transition metal-catalyzed methods offer alternative routes, particularly those utilizing carbon dioxide (CO₂) as a C1 source. acs.org These methods are part of a growing field focused on sustainable chemistry.

The direct carboxylation of amines with CO₂ can form a carbamate anion, which can then be alkylated to yield the final product. nih.gov Strong, non-nucleophilic bases are often used to accelerate this process by stabilizing the carbamate intermediate. acs.orgnih.gov Various catalytic systems have been developed to facilitate CO₂ fixation into carbamates. nih.gov For example, platinum-group metals have been used for the oxidative alkoxycarbonylation of amines. acs.org Tin-catalyzed transcarbamoylation reactions are also known, where an alcohol is reacted with a carbamate donor like phenyl carbamate. organic-chemistry.org

However, applying these methods to hydroxylated substrates like 6-aminooctan-1-ol requires catalysts and conditions that maintain chemoselectivity. The presence of the hydroxyl group could lead to competitive reactions. For instance, in palladium-catalyzed transformations, the starting material might be a vinyl or ethynyl (B1212043) cyclic carbamate, which undergoes decarboxylation to form a reactive intermediate. nih.gov This implies that for a substrate like 6-aminooctan-1-ol, an initial cyclization step might be necessary before the transition-metal-catalyzed reaction.

| Catalyst System | Principle | Potential Application to Hydroxylated Substrates | Reference |

|---|---|---|---|

| Platinum-group metals | Oxidative alkoxycarbonylation of amines. | Requires careful control to prevent O-carbonylation. | acs.org |

| Zinc or Titanium composites | Direct fixation of CO₂ into carbamates from amines. | Selectivity for the amine over the alcohol is the primary challenge. | nih.gov |

| Palladium or Copper | Decarboxylative transformations of pre-formed cyclic carbamates. | An indirect, multi-step approach involving initial formation of a cyclic carbamate from the amino alcohol. | nih.gov |

Stereocontrolled Introduction and Manipulation of Hydroxyl Groups on Alkyl Chains

The synthesis of specific stereoisomers of this compound requires methods that can introduce or modify the hydroxyl group with high stereocontrol.

Enantioselective Hydroxylation and Derivatization

Creating a chiral center at the C6 position of the octyl chain with a defined stereochemistry can be achieved through several advanced strategies.

Asymmetric C–H Hydroxylation: Direct, enantioselective hydroxylation of an unactivated C(sp³)–H bond is a significant challenge in organic synthesis. nih.govacs.org Recent advances have shown that manganese complexes can catalyze the hydroxylation of certain C-H bonds with high enantioselectivity. nih.govacs.org Another powerful approach is biocatalysis, where enzymes like cytochrome P450 monooxygenases can hydroxylate aliphatic C-H bonds with excellent stereo- and regioselectivity. pnas.org These enzymatic systems can be engineered to target specific positions on an alkyl chain. pnas.org

Asymmetric Dihydroxylation: A more established method is the Sharpless Asymmetric Dihydroxylation (AD), which converts an alkene into a vicinal diol with high enantioselectivity. wikipedia.org To apply this to the target molecule, one could start with a precursor like tert-butyl (oct-5-en-1-yl)carbamate or tert-butyl (oct-6-en-1-yl)carbamate. The AD reaction, using either AD-mix-α or AD-mix-β, would install two adjacent hydroxyl groups. wikipedia.org Subsequent chemical steps would then be required to remove one of the hydroxyls and leave the desired C6-hydroxylated product.

Chiral Pool Synthesis: This strategy involves starting with a readily available, enantiomerically pure molecule. For example, a chiral lactone or hydroxy acid could be elaborated through chain extension and functional group manipulations to construct the C8 backbone with the hydroxyl group at C6 already in the correct stereochemical configuration, followed by the introduction of the Boc-protected amine.

| Method | Description | Key Features | Reference |

|---|---|---|---|

| Biocatalytic C-H Hydroxylation | Uses enzymes (e.g., P450) to selectively oxidize a C-H bond. | High regio- and stereoselectivity; mild, environmentally benign conditions. | pnas.org |

| Sharpless Asymmetric Dihydroxylation (AD) | Converts an alkene to a chiral vicinal diol using an osmium catalyst and a chiral ligand. | Highly reliable and predictable stereochemical outcome based on the ligand choice (DHQ vs. DHQD). | wikipedia.orgresearchgate.net |

| Chiral Pool Synthesis | Starts from a naturally occurring, enantiopure starting material. | Stereochemistry is pre-defined; synthesis relies on established transformations. |

Total Synthesis Strategies Utilizing this compound Precursors

Boc-protected amino alcohols are valuable building blocks in the total synthesis of complex natural products and active pharmaceutical ingredients. Their bifunctional nature allows for orthogonal chemical manipulations at either the protected amine or the free hydroxyl group.

For example, a related structure, trans-tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl)carbamate, has been synthesized as a key precursor for the synthesis of (-)-muricatacin and its derivatives, which are biologically active γ-butyrolactones. tci-thaijo.org This demonstrates the strategic use of a Boc-protected amino alcohol moiety in constructing complex targets.

In the pharmaceutical industry, similar intermediates are crucial. The synthesis of the anti-epileptic drug Lacosamide involves an intermediate, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, which is a Boc-protected amino alcohol derivative. google.com This highlights how such precursors are employed to build chiral centers and assemble the core structure of a drug molecule. Furthermore, the general strategy of using carbamates to temporarily attenuate the reactivity of a nitrogen atom while other transformations are carried out is a powerful tool, as demonstrated in a 6-step synthesis of the natural products conodusine A and B. nih.gov These examples underscore the synthetic value of this compound and its analogues as versatile platforms for constructing diverse and complex molecular architectures.

Applications in Complex Molecule Construction and Materials Chemistry

Strategic Application of tert-Butyl (6-hydroxyoctyl)carbamate as a Bifunctional Building Block

The presence of two distinct functional groups—a carbamate-protected amine and a primary alcohol—separated by a flexible octyl chain, is the cornerstone of the utility of this compound. The tert-butoxycarbonyl (Boc) group is a robust protecting group for the amine, stable to a wide range of nucleophilic and basic conditions, which allows for selective chemistry to be performed on the hydroxyl group. organic-chemistry.org Conversely, the Boc group can be selectively removed under acidic conditions that leave the hydroxyl group and other acid-stable functionalities intact. nih.govfishersci.co.uk This orthogonality is fundamental to its application as a bifunctional linker, enabling the stepwise construction of elaborate molecules.

Macrocycles are a critical class of molecules in drug discovery and materials science, and their synthesis often relies on bifunctional precursors that can undergo an intramolecular cyclization reaction. researchgate.net this compound is an ideal precursor for such strategies, particularly through Ring-Closing Metathesis (RCM). RCM is a powerful method for forming carbon-carbon double bonds and is widely used to create unsaturated rings of various sizes. wikipedia.orgorganic-chemistry.org

A general synthetic strategy to form a macrocycle from an amino alcohol precursor involves:

Functionalization of the Hydroxyl Group: The alcohol end of the molecule is reacted with a compound containing a terminal alkene, such as an unsaturated acyl chloride or alkyl halide, to form an ester or ether linkage.

Deprotection and Functionalization of the Amine Group: The Boc protecting group is removed from the amine using acidic conditions. The newly freed amine is then acylated or alkylated with a second molecule containing a terminal alkene.

Ring-Closing Metathesis (RCM): The resulting diene is then subjected to an RCM catalyst, such as a Grubbs catalyst, which facilitates an intramolecular reaction between the two terminal alkenes to form a macrocycle, releasing ethylene as a byproduct. wikipedia.orgnih.gov

This approach allows for the synthesis of macrocyclic lactams or lactones with embedded amine functionality, which are common scaffolds in bioactive natural products. nih.gov The length of the octyl chain in this compound provides the necessary flexibility and distance between the reactive ends to facilitate the formation of medium-to-large ring systems, which are often challenging to synthesize. nih.gov

Table 1: Representative RCM Catalysts for Macrocyclization This table presents common catalysts used for Ring-Closing Metathesis (RCM) reactions applicable to the synthesis of macrocycles from diene precursors derived from bifunctional molecules.

| Catalyst | Generation | Key Features |

| Grubbs Catalyst | First | Good performance for many applications, but sensitive to air and moisture. |

| Hoveyda-Grubbs Catalyst | Second | Improved stability and catalyst initiation/propagation rates. |

| Grubbs Catalyst | Second | Higher activity and better functional group tolerance than first generation. |

| Umicore M73-SIMes | - | Derivative with strong affinity for silica (B1680970) gel, aiding in purification. drughunter.com |

In materials chemistry, monomers with specific functional groups are essential for creating polymers with tailored properties. This compound can serve as a valuable monomer or initiator in polymerization reactions.

The hydroxyl group can act as an initiator for ring-opening polymerization (ROP) of cyclic esters (like caprolactone or lactide) or epoxides. This would produce a polymer chain with the Boc-protected amine at one end, creating a "semitelechelic" polymer. This terminal functional group can then be deprotected and used for further reactions, such as grafting the polymer onto a surface or coupling it to another polymer to form a block copolymer.

Alternatively, after the removal of the Boc group to yield 8-aminooctan-1-ol, the resulting amino alcohol can be used as a monomer in step-growth polymerization. Polycondensation of this bifunctional monomer, for example with a dicarboxylic acid or dihalide, can lead to the formation of polyesters, polyamides, or polyimines containing a pendant hydroxyl group at regular intervals along the polymer backbone. lmaleidykla.ltgoogle.com These pendant hydroxyl groups can then be used to modify the properties of the polymer, for instance, by increasing its hydrophilicity or by serving as attachment points for cross-linking agents or other functional molecules.

Development of Novel Protecting Group Methodologies Derived from Hydroxylated Carbamates

The chemistry of hydroxylated carbamates is central to the development of advanced protecting group strategies that allow for precise and selective manipulation of complex molecules containing multiple functional groups.

Orthogonal protection is a key concept in multi-step synthesis, referring to the ability to deprotect one functional group without affecting another. organic-chemistry.org The Boc-protected amine and the free hydroxyl group in this compound are a classic example of an orthogonal set. The Boc group is specifically designed to be labile under acidic conditions, while the alcohol functionality is stable to these conditions.

The deprotection is typically achieved by treating the substrate with a strong acid, which cleaves the tert-butyl carbamate (B1207046) to release the free amine, carbon dioxide, and a stable tert-butyl cation. organic-chemistry.org Scavengers are sometimes added to prevent this cation from causing unwanted side reactions. This selective deprotection allows the amine to be revealed for subsequent reaction while the hydroxyl group remains untouched.

Table 2: Common Reagents for Orthogonal Deprotection of Boc-Protected Amines This table summarizes common acidic conditions used for the selective removal of the tert-butoxycarbonyl (Boc) group in the presence of acid-stable functional groups like alcohols.

| Reagent(s) | Solvent(s) | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% TFA in DCM, 0°C to RT, 1-3 hours | Standard, highly effective method; TFA is volatile and corrosive. fishersci.co.uk |

| Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol (B129727), or Ethyl Acetate | 4M HCl in Dioxane, RT | Provides the amine as its hydrochloride salt, which can be advantageous for purification and stability. reddit.com |

| Fluorinated Alcohols | TFE or HFIP | Reflux or Microwave | Can act as both solvent and catalyst for thermolytic deprotection. semanticscholar.org |

| Choline chloride/p-toluenesulfonic acid | Deep Eutectic Solvent (DES) | Solvent-free conditions | A "green chemistry" alternative that can provide high yields without traditional work-up. researchgate.net |

With the amine functionality safely masked by the Boc group, the hydroxyl group is free to participate in a wide range of chemical transformations. The Boc group is stable to most non-acidic reagents used to modify alcohols, allowing for high selectivity. nih.gov The primary nature of the hydroxyl group in this compound makes it readily accessible for various reactions.

Common selective transformations include:

Esterification: Reaction with acyl chlorides or carboxylic acids (under conditions like DCC/DMAP coupling) to form esters.

Etherification: Reaction with alkyl halides in the presence of a base (Williamson ether synthesis) to form ethers.

Oxidation: Conversion of the primary alcohol to an aldehyde (using mild reagents like PCC or Dess-Martin periodinane) or to a carboxylic acid (using stronger oxidizing agents like Jones reagent).

Silylation: Protection of the hydroxyl group itself with silylating agents (e.g., TBDMSCl, TESCl) to form silyl (B83357) ethers, which can be useful for subsequent steps in a synthetic sequence. reddit.com

This ability to selectively modify the hydroxyl end of the molecule while the amine remains protected is crucial for its role as a heterobifunctional linker, enabling it to be incorporated into larger structures in a controlled and predictable manner.

Future Research Trajectories and Emerging Paradigms in Hydroxylated Carbamate Chemistry

Sustainable Synthetic Routes and Green Chemistry Principles

The synthesis of carbamates is undergoing a significant transformation, moving away from traditional methods that often involve hazardous reagents toward more environmentally benign processes. This shift is guided by the principles of green chemistry, which advocate for waste prevention, high atom economy, and the use of safer chemicals and solvents. yale.eduacs.org

Historically, carbamate (B1207046) synthesis relied on highly toxic materials such as phosgene and isocyanates. nih.gov Modern research, however, focuses on sustainable alternatives that reduce or eliminate the generation of hazardous substances. yale.eduresearchgate.net A key area of development is the utilization of carbon dioxide (CO2) as a renewable, non-toxic, and abundant C1 feedstock. nih.govmdpi.com This approach involves the reaction of CO2 with amines and alcohols to form carbamates, providing a much safer and more sustainable pathway compared to conventional methods. researchgate.net

Table 1: Comparison of Synthetic Routes for Carbamate Formation

| Feature | Traditional Methods (e.g., Phosgene Route) | Green Chemistry Routes (e.g., CO2 Utilization) |

|---|---|---|

| Carbon Source | Phosgene (Highly Toxic) | Carbon Dioxide (Non-toxic, Renewable) nih.gov |

| Reagents | Isocyanates, Acyl Azides researchgate.net | Amines, Alcohols, Catalysts nih.govresearchgate.net |

| Byproducts | Often hazardous and wasteful | Can be benign (e.g., water) |

| Safety Profile | High risk due to toxicity and corrosivity | Significantly safer nih.gov |

| Atom Economy | Lower, due to use of activating groups | Higher, maximizing reactant incorporation acs.org |

| Solvents | Often chlorinated or other hazardous solvents | Aims for safer solvents or solvent-free conditions acs.orgbohrium.com |

Integration into Automated Synthesis and Flow Chemistry Platforms

The demand for rapid synthesis, optimization, and scaling of complex molecules has spurred the integration of automated systems and flow chemistry. These platforms offer precise control over reaction parameters, enhanced safety, and improved reproducibility. High-fidelity automated flow chemistry has already demonstrated the ability to manufacture long peptide chains through hundreds of consecutive reactions in a matter of hours, a process analogous to the stepwise synthesis of functionalized molecules. nih.gov

For tert-Butyl (6-hydroxyoctyl)carbamate, a flow chemistry approach would enable a modular and scalable production process. Reactants could be continuously fed into a reactor where conditions such as temperature, pressure, and residence time are precisely controlled to maximize yield and purity. This methodology is particularly advantageous for reactions that are exothermic or involve unstable intermediates. The application of continuous-flow bioreactors for synthesizing related chiral compounds, such as tert-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate, highlights the viability and potential of this technology in the context of complex carbamate derivatives. researchgate.net

Table 2: Potential Parameters for Automated Flow Synthesis of this compound

| Parameter | Description | Potential Advantage |

|---|---|---|

| Flow Rate | Rate at which reactants are pumped into the reactor. | Precise control over reaction time and stoichiometry. |

| Temperature | Maintained consistently across the reaction zone. | Improved selectivity and reduced byproduct formation. |

| Pressure | Can be elevated to increase reaction rates or control phase. | Enables use of gaseous reagents like CO2 at higher concentrations. |

| Catalyst Bed | Use of a packed-bed reactor with an immobilized catalyst. | Simplifies catalyst separation and recycling; enhances stability. |

| In-line Analysis | Integration of real-time monitoring techniques (e.g., IR, UV-Vis). | Allows for rapid optimization and quality control. yale.edu |

| Scalability | Production is scaled by extending operational time, not reactor size. | Seamless transition from laboratory discovery to production scale. |

Exploration of Bifunctional Catalysis with Carbamate-Hydroxyl Systems

The presence of both a carbamate group and a hydroxyl group within the same molecular structure, as in this compound, opens up intriguing possibilities for bifunctional catalysis. In such systems, the two functional groups can act cooperatively to facilitate or direct a chemical transformation. The hydroxyl group can act as a hydrogen-bond donor or a nucleophile, while the carbamate moiety can influence the electronic environment and steric hindrance around the active site.

Research into polyurethane chemistry has shown that residual hydroxyl groups can participate in and accelerate carbamate exchange reactions, demonstrating a clear synergistic interaction between these two functionalities. acs.org This principle can be extended to the design of novel organocatalysts where the intramolecular proximity of the hydroxyl and carbamate groups is leveraged to achieve high efficiency and stereoselectivity. For example, the hydroxyl group could activate a substrate through hydrogen bonding, while the carbamate group provides a chiral scaffold or secondary binding site, guiding the substrate into a specific orientation for the reaction. This cooperative action is a promising avenue for developing new catalytic systems for a wide range of chemical transformations.

Table 3: Potential Roles in Bifunctional Catalysis

| Functional Group | Potential Catalytic Role | Example Application |

|---|---|---|

| Hydroxyl (-OH) | Hydrogen Bond Donor | Activation of electrophiles (e.g., carbonyls). |

| Nucleophilic Center | Ring-opening reactions of epoxides or lactones. | |

| Proton Shuttle | Facilitating proton transfer in acid/base-catalyzed reactions. | |

| Carbamate (-NHCOO-) | Steric Director | Controlling stereoselectivity in asymmetric synthesis. |

| Hydrogen Bond Acceptor | Orienting substrates through secondary interactions. | |

| Modulating Lewis Acidity/Basicity | Tuning the reactivity of a nearby catalytic center. |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of tert-Butyl (6-hydroxyoctyl)carbamate in academic settings?

The synthesis typically involves bromoalkyl precursors (e.g., tert-butyl (6-bromohexyl)carbamate) followed by hydroxylation or substitution reactions. A general procedure includes:

- Step 1 : Protection of the amine group using a Boc (tert-butoxycarbonyl) strategy to prevent side reactions.

- Step 2 : Nucleophilic substitution of the bromine atom with a hydroxyl group under controlled alkaline conditions (e.g., NaOH in aqueous ethanol).

- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity . Key intermediates like tert-butyl (8-bromooctyl)carbamate have been synthesized via analogous routes, with reaction monitoring by TLC and NMR .

Q. What analytical techniques are critical for characterizing this compound?

Essential methods include:

- NMR Spectroscopy : Confirm structural integrity (e.g., ¹H/¹³C NMR for Boc group detection at δ ~1.4 ppm).

- HPLC : Assess purity (>98% NLT as per industry standards) .

- Mass Spectrometry (MS) : Verify molecular weight (C₁₃H₂₇NO₃; theoretical MW 245.36).

- Melting Point Analysis : Compare observed values (e.g., 103–106°C for related carbamates) to literature data .

Q. What safety protocols are mandatory when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Respiratory Protection : Use P95 respirators for particulate hazards; OV/AG/P99 filters if volatile byproducts are present .

- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks .

- Storage : Keep in airtight containers at room temperature, away from strong oxidizers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points) of tert-Butyl carbamate derivatives?

Contradictions often arise from polymorphic forms or impurities. Mitigation strategies include:

- Differential Scanning Calorimetry (DSC) : Identify polymorphs by analyzing thermal transitions.

- Recrystallization Optimization : Use solvents like ethyl acetate/hexane to isolate pure crystalline forms.

- Cross-Validation : Compare data with structurally analogous compounds (e.g., tert-butyl (4-chlorophenethyl)carbamate, MP 103–106°C) .

Q. What reaction conditions maximize the yield of this compound in multi-step syntheses?

Yield optimization requires:

- Temperature Control : Maintain 0–5°C during Boc protection to minimize side reactions.

- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for efficient hydroxylation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics . Yields >80% are achievable with rigorous exclusion of moisture .

Q. How does the steric hindrance of the hydroxyoctyl chain influence the reactivity of this compound in amide bond formation?

The elongated alkyl chain reduces nucleophilicity at the hydroxyl group, necessitating:

- Activation Strategies : Use Mitsunobu conditions (DIAD, Ph₃P) or Appel reaction (CCl₄, Ph₃P) for efficient O–H activation.

- Kinetic Studies : Monitor reaction progress via IR spectroscopy (disappearance of O–H stretch at ~3200 cm⁻¹) .

Q. What computational tools predict the biological interactions of this compound?

- Molecular Docking : Use AutoDock Vina to simulate binding affinities with enzymes (e.g., proteases).

- ADMET Prediction : Employ SwissADME to assess solubility (LogP ~2.5) and bioavailability .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Methodological Considerations

Q. How should researchers design stability studies for this compound under varying pH conditions?

- Accelerated Degradation Tests : Incubate the compound in buffers (pH 1–13) at 40°C for 7 days.

- HPLC Monitoring : Quantify degradation products (e.g., free amine from Boc deprotection at pH <3) .

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.